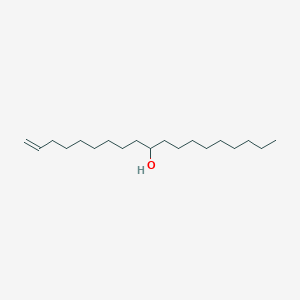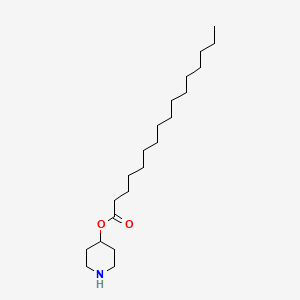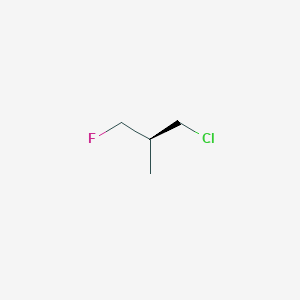
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in various industries, including perfumery and flavoring. This particular ester is characterized by its unique structural components, which include a propanoic acid backbone, a butylthio group, a methyl group, and an ethenyloxyethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the removal of water formed during the reaction can shift the equilibrium towards the ester product, increasing the yield.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-(ethenyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can then participate in various metabolic pathways. The presence of the butylthio and ethenyloxy groups may influence the compound’s reactivity and interactions with enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with similar reactivity but lacking the butylthio and ethenyloxy groups.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the butylthio group, leading to different chemical properties.
2-Propenoic acid, 3-phenyl-, ethyl ester: Features a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the butylthio and ethenyloxy groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
670749-32-3 |
|---|---|
Fórmula molecular |
C12H22O3S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
2-ethenoxyethyl 3-butylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H22O3S/c1-4-6-9-16-10-11(3)12(13)15-8-7-14-5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
HXVINIALUAZFAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(C)C(=O)OCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)




![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
